molecular formula C23H21N3O4S B11439685 (2E)-2-(2-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11439685
M. Wt: 435.5 g/mol
InChI Key: NNUNRVOIWVHRGD-XSFVSMFZSA-N
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Description

(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl and propoxyphenyl groups attached to a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as reactive crystallization and the use of catalysts to optimize reaction conditions are often employed .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds .

Scientific Research Applications

(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O4S/c1-3-12-30-17-10-8-15(9-11-17)13-18-21(27)24-23-26(25-18)22(28)20(31-23)14-16-6-4-5-7-19(16)29-2/h4-11,14H,3,12-13H2,1-2H3/b20-14+

InChI Key

NNUNRVOIWVHRGD-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=NC2=O

Origin of Product

United States

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